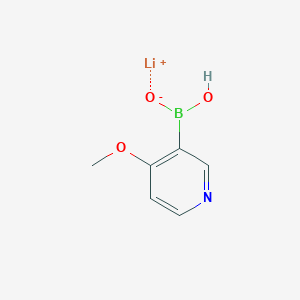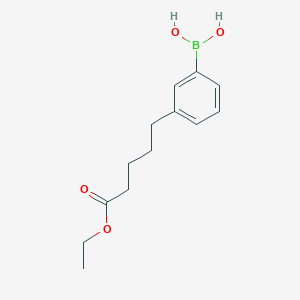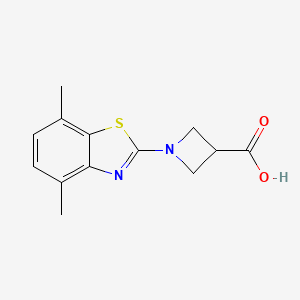
1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Descripción general
Descripción
1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (DMBTA) is an organic compound with a wide range of applications in the field of synthetic chemistry. It is a versatile building block for the synthesis of various compounds and is widely used in the pharmaceutical, agrochemical, and biotechnology industries. DMBTA is also used as an inhibitor of certain enzymes and as a stabilizer in a variety of products.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A study by Mistry and Desai (2006) involved the synthesis of compounds including 1-(substituted-1',3'-benzothiazol-2'-yl)-azetidinones, which were evaluated for their antibacterial and antifungal activities. These compounds were found to be pharmacologically active, showing potential in treating infections caused by various bacteria and fungi (Mistry & Desai, 2006).
Fluorescent Probe Development
Bodke, Shankerrao, and Harishkumar (2013) synthesized a series of novel compounds, including those with 1,3-benzothiazol-2-yl quinoline derivatives, as fluorescent probes. These probes showed promising photophysical properties, indicating potential applications in fluorescence-based technologies and imaging (Bodke et al., 2013).
Antibacterial Agents
Frigola et al. (1995) synthesized a series of 7-(3-amino-2-methyl-1-azetidinyl) quinolones with antibacterial properties. These compounds, including those with 1,3-benzothiazol-2-yl groups, showed significant antibacterial activity, highlighting their potential as therapeutic agents (Frigola et al., 1995).
Antimicrobial Activity of Pyridine Derivatives
Patel, Agravat, and Shaikh (2011) explored the antimicrobial activity of new pyridine derivatives, including those with 1,3-benzothiazol-2-yl groups. These compounds displayed variable antimicrobial effects against several bacterial and fungal strains (Patel et al., 2011).
Efficient Synthesis Techniques
Futamura et al. (2005) and Darweesh et al. (2016) focused on the efficient synthesis of azetidine-2-carboxylic acid and benzothiazole-based heterocycles, respectively. These studies contribute to the advancement of synthetic methods for compounds including 1,3-benzothiazol-2-yl groups (Futamura et al., 2005) (Darweesh et al., 2016).
Propiedades
IUPAC Name |
1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7-3-4-8(2)11-10(7)14-13(18-11)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCWMYQNYCWPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


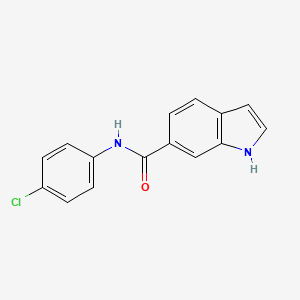
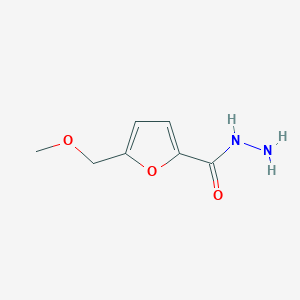

![3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1463646.png)
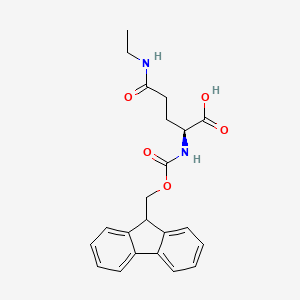

![5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463652.png)


![2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride](/img/structure/B1463656.png)
